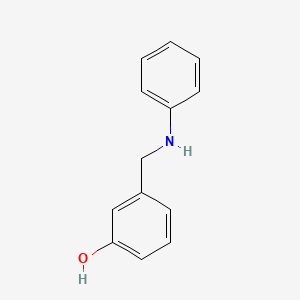

3-(Anilinomethyl)phenol

Vue d'ensemble

Description

3-(Anilinomethyl)phenol is a chemical compound that can be synthesized from phenols. It is characterized by the presence of an aniline group attached to a phenol moiety through a methylene bridge. This compound is of interest due to its potential applications in various chemical syntheses and its role in forming more complex organic structures.

Synthesis Analysis

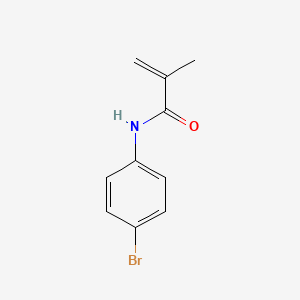

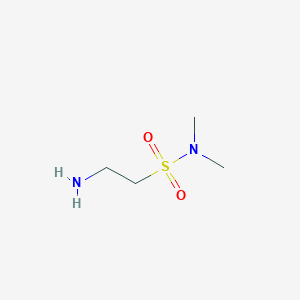

The synthesis of anilines from phenols has been demonstrated through a novel one-pot synthesis method, which yields anilines in good yield by reacting phenols with 2-bromo-2-methylpropionamide and NaOH in DMA via Smiles rearrangement. Phenols with electron-withdrawing groups are more reactive in this rearrangement, and this method is noted for its convenience, safety, and cost-effectiveness for large-scale preparations .

Molecular Structure Analysis

The molecular structure of 2-(Anilinomethyl)phenol, a closely related compound, has been studied, revealing a dihedral angle of 71.08° between the two benzene ring planes. The crystal structure of this compound forms centrosymmetric dimers through intermolecular O—H⋯N hydrogen bonds, which are further connected by N—H⋯O hydrogen bonds . Although this is not the exact compound , the structural information can provide insights into the potential behavior of 3-(Anilinomethyl)phenol.

Chemical Reactions Analysis

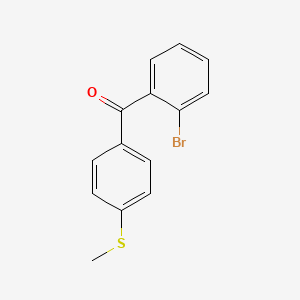

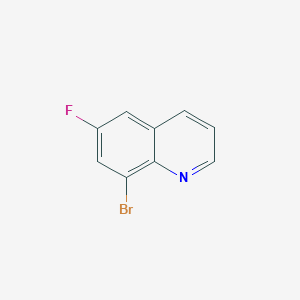

The reactivity of phenols and anilines with various reagents has been extensively studied. For instance, Rh(III)-catalyzed direct C-H chalcogenation of phenols and anilines has been achieved, showing broad substrate scope and good functional group tolerance . Additionally, the oxidation of anilines and phenols by triplet methylene blue has been investigated, providing a basis for predicting oxidation rates of these compounds, which is valuable for understanding their environmental persistence and fate .

Physical and Chemical Properties Analysis

The physical and chemical properties of anilines and phenols are influenced by their susceptibility to oxidation and their interaction with other chemical species. For example, the selective para hydroxylation of phenol and aniline by singlet molecular oxygen has been observed, leading to specific hydroxylated products . Furthermore, superparamagnetic Fe3O4 nanoparticles have been used as catalysts for the catalytic oxidation of phenolic and aniline compounds, demonstrating the potential for these materials to remove such compounds from aqueous solutions .

Applications De Recherche Scientifique

Phenolic compounds, which “3-(Anilinomethyl)phenol” is a type of, have several biotechnological applications in different industries . Their exploitation is mainly due to their antioxidant, antimicrobial, and coloring properties, among others . Here are some of the applications:

-

Food Preservation : Phenolic compounds are especially explored for food preservation by the food and packing industries . Their antioxidant and antimicrobial properties can help to extend the shelf life of food products.

-

Cosmetics : In the cosmetics industry, phenolic compounds are used for their antioxidant properties, which can help to protect the skin from oxidative damage .

-

Nutraceutical Products : The biological activities of phenolic compounds, such as anti-inflammatory and anti-proliferative activities, have aroused interest in the use of these molecules in the formulation of nutraceutical products .

Safety And Hazards

Orientations Futures

With the incidence of antimicrobial resistance rising globally, there is a continuous need for the development of new antimicrobial molecules . Phenolic compounds, having a versatile scaffold that allows for a broad range of chemical additions, exhibit potent antimicrobial activities which can be enhanced significantly through functionalization .

Propriétés

IUPAC Name |

3-(anilinomethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c15-13-8-4-5-11(9-13)10-14-12-6-2-1-3-7-12/h1-9,14-15H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPLBVHYGJXHULA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCC2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40612348 | |

| Record name | 3-(Anilinomethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40612348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Anilinomethyl)phenol | |

CAS RN |

93189-07-2 | |

| Record name | 3-(Anilinomethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40612348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

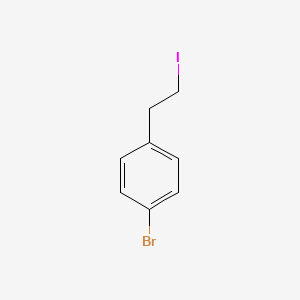

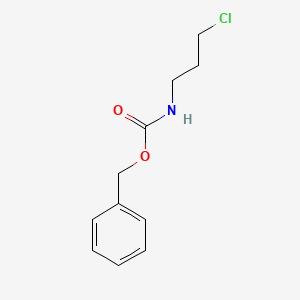

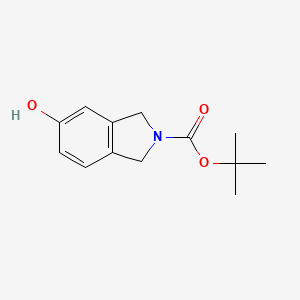

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1287334.png)

![Benzo[d]oxazole-4-carbaldehyde](/img/structure/B1287380.png)